molecular formula C3H2KNO3 B3433769 potassium;1,3-oxazolidin-3-ide-2,4-dione CAS No. 55755-38-9

potassium;1,3-oxazolidin-3-ide-2,4-dione

Cat. No.: B3433769
CAS No.: 55755-38-9
M. Wt: 139.15 g/mol
InChI Key: ULSVKEYAWJUQQV-UHFFFAOYSA-M
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Description

Potassium;1,3-oxazolidin-3-ide-2,4-dione, also known as potassium 2,4-dioxo-1,3-oxazolidin-3-ide, is a heterocyclic compound with the molecular formula C3H2KNO3. This compound features a five-membered ring structure containing both nitrogen and oxygen atoms, making it a member of the oxazolidinone family. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;1,3-oxazolidin-3-ide-2,4-dione typically involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another approach involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs scalable methods such as the Goldberg coupling reaction. This reaction involves the coupling of commercially available ®-epichlorohydrin and aryl bromides, providing a convenient procedure for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium;1,3-oxazolidin-3-ide-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Potassium;1,3-oxazolidin-3-ide-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium;1,3-oxazolidin-3-ide-2,4-dione involves its interaction with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action disrupts bacterial growth and replication, making oxazolidinones effective against various bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;1,3-oxazolidin-3-ide-2,4-dione is unique due to its specific potassium salt form, which may influence its solubility and reactivity compared to other oxazolidinones. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and pharmaceutical development .

Properties

IUPAC Name

potassium;1,3-oxazolidin-3-ide-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSVKEYAWJUQQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)[N-]C(=O)O1.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55755-38-9
Record name potassium 2,4-dioxo-1,3-oxazolidin-3-ide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;1,3-oxazolidin-3-ide-2,4-dione

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